2-(6-Aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol
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Overview
Description
Decoyinine is a hexose analog nucleoside antibiotic, isolated from the bacterium Streptomyces hygroscopicus var. decoyicus. It is structurally similar to Angustmycin A and acts as an inhibitor of guanosine monophosphate (GMP) synthase, preventing the conversion of xanthosine monophosphate (XMP) to GMP .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decoyinine is produced as a secondary metabolite by Streptomyces hygroscopicus. The synthesis involves fermentation processes where the bacterium is cultured under specific conditions to optimize the yield of decoyinine .
Industrial Production Methods: Industrial production of decoyinine typically involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate decoyinine in its pure form .
Chemical Reactions Analysis
Types of Reactions: Decoyinine undergoes various chemical reactions, including:
Oxidation: Decoyinine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in decoyinine.
Substitution: Decoyinine can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of decoyinine .
Scientific Research Applications
Decoyinine has a wide range of scientific research applications:
Mechanism of Action
Decoyinine exerts its effects by inhibiting GMP synthase, an enzyme crucial for the biosynthesis of guanosine monophosphate (GMP). By preventing the conversion of xanthosine monophosphate (XMP) to GMP, decoyinine disrupts nucleotide biosynthesis, leading to reduced levels of GMP, GDP, and GTP. This inhibition affects various cellular processes, including growth, differentiation, and sporulation in bacteria .
Comparison with Similar Compounds
Angustmycin A: Similar in structure and function, also inhibits GMP synthase.
Mycophenolic Acid: Another inhibitor of guanylic acid biosynthesis, though structurally unrelated.
Tubercidin, Toyocamycin, Sangivamycin, Formycin, Psicofuranine: These antibiotics resemble adenosine and share similar inhibitory effects on nucleotide biosynthesis.
Uniqueness: Decoyinine is unique due to its specific inhibition of GMP synthase and its application in both microbial and agricultural settings. Its ability to enhance plant resistance against pests while also serving as a tool in biochemical research highlights its versatility .
Properties
Molecular Formula |
C10H11N5O4 |
---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol |
InChI |
InChI=1S/C10H11N5O4/c1-4-6(16)7(17)10(18-4)19-15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13) |
InChI Key |
NJWCNYOOUNSXHX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C(C(O1)ON2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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